3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid chemical properties
3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid chemical properties
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid , a specialized heterocyclic building block.[1]
Part 1: Executive Summary
3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid is a highly functionalized indazole scaffold used primarily in the discovery of small-molecule inhibitors for oncology (e.g., PARP, VEGFR kinases).[1] The molecule features three distinct vectors for chemical diversification:
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C4-Carboxylic Acid: A handle for amide coupling to solubilizing tails or pharmacophores.[1][2]
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C3-Chlorine: A lipophilic blocking group that prevents metabolic oxidation at the C3 position, or a handle for palladium-catalyzed cross-couplings (though less reactive than bromine).[1][2]
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C6-Fluorine: Modulates the pKa of the indazole NH and enhances metabolic stability of the aromatic ring.[1][2]
This guide serves as a definitive reference for researchers synthesizing or utilizing this scaffold.
Part 2: Chemical Identity & Physicochemical Profile
Molecular Architecture
The compound exists as a planar bicycle.[1][2] The 1H-indazole tautomer is thermodynamically favored over the 2H-form in the solid state and in non-polar solvents, stabilized by aromaticity and hydrogen bonding.[1]
| Property | Data / Description |
| Systematic Name | 3-Chloro-6-fluoro-1H-indazole-4-carboxylic acid |
| Molecular Formula | C₈H₄ClFN₂O₂ |
| Molecular Weight | 214.58 g/mol |
| Analogous CAS | Note: Direct CAS may be unlisted; see 3-Bromo analog (885522-21-4) |
| pKa (COOH) | ~3.2 (Predicted) – Acidic due to electron-withdrawing F and Cl.[1][3] |
| pKa (Indazole NH) | ~12.5 – Weakly acidic; deprotonates with bases like Cs₂CO₃ or NaH.[1] |
| LogP | ~2.1 – Moderate lipophilicity; Cl increases LogP by ~0.7 vs H. |
| H-Bond Donors | 2 (COOH, Indazole-NH) |
| H-Bond Acceptors | 3 (C=O, Indazole-N2, F) |
Electronic Effects
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C6-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the NH proton and the COOH group.[1] It deactivates the C5 and C7 positions towards electrophilic attack.[1][2]
-
C3-Chlorine: Provides steric bulk and lipophilicity.[1][2] Electronically, it is withdrawing by induction but donating by resonance, though the inductive effect dominates in this electron-deficient ring system.
Part 3: Synthetic Routes & Process Chemistry
Primary Synthesis Strategy: C3-Chlorination
The most reliable route utilizes 6-fluoro-1H-indazole-4-carboxylic acid (CAS 447-44-9) as the starting material.[1] Direct chlorination at C3 is achieved using electrophilic chlorine sources.[1][2]
Protocol: C3-Chlorination of 6-Fluoro-1H-indazole-4-carboxylic acid
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Reagents: 6-Fluoro-1H-indazole-4-carboxylic acid (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Acetonitrile (ACN) or DMF.[1]
-
Conditions: 60–80 °C, 4–12 hours.[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g of 6-fluoro-1H-indazole-4-carboxylic acid in 100 mL of DMF.
-
Addition: Add 1.1 equivalents (7.8 g) of NCS portion-wise at room temperature.
-
Reaction: Heat the mixture to 65 °C. Monitor by LC-MS for the conversion of starting material (M+H 181) to product (M+H 215).
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Workup: Cool to RT and pour into 500 mL of ice-water. The product typically precipitates.[1][2]
-
Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via reverse-phase chromatography (C18, 0.1% Formic Acid in Water/ACN).[1]
Alternative Route: De Novo Cyclization
For large-scale manufacturing, a Sandmeyer-type cyclization from a substituted aniline is preferred to avoid late-stage halogenation issues.[1]
Precursor: 2-Amino-4-fluoro-6-methylbenzoic acid.[1] Reagents: NaNO₂, HCl, then CuCl/HCl (Sandmeyer) or spontaneous cyclization of the diazonium species.[2]
Part 4: Reactivity & Functionalization[1][2]
Amide Coupling (C4-COOH)
The carboxylic acid at C4 is sterically crowded by the C3-chloro group.[1][2] Standard coupling agents (EDC/HOBt) may be sluggish.[1][2]
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Recommended Conditions: Use HATU (1.2 eq) with DIPEA (3.0 eq) in DMF.[2]
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Mechanism: The 7-azabenzotriazole active ester formed by HATU is less sensitive to steric hindrance than the OBt ester.[1][2]
N-Alkylation (N1 vs N2 Selectivity)
Alkylation of the indazole nitrogen is a critical step for SAR (Structure-Activity Relationship) exploration.[1][2]
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N1-Alkylation (Thermodynamic): Favored by using Cs₂CO₃ in DMF at elevated temperatures (60-80°C).[1][2]
-
N2-Alkylation (Kinetic): Often observed as a minor product or favored with strong bases (NaH) at low temperatures in THF, though N1 usually predominates for 3-haloindazoles.[1][2]
Palladium Cross-Coupling (C3-Cl)
While the C3-Cl bond is less reactive than C3-Br, it can participate in Suzuki-Miyaura couplings using specialized catalysts.[1]
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Catalyst System: Pd₂(dba)₃ / XPhos or Pd(dppf)Cl₂.[2]
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Application: Installation of aryl or heteroaryl groups at the 3-position.[1][2]
Part 5: Medicinal Chemistry Applications
This scaffold is a bioisostere for other fused bicycles (e.g., quinazolines, phthalazines) found in kinase and PARP inhibitors.[2]
PARP Inhibition
The indazole core mimics the nicotinamide moiety of NAD+, binding to the donor site of PARP enzymes.[2]
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3-Chloro Role: Fills a hydrophobic pocket in the active site, improving potency compared to the 3-H analog.[1][2]
-
4-COOH Role: Acts as a linker to the "tail" region of the inhibitor, which often extends into the solvent front or interacts with the ribose binding site.[2]
Kinase Selectivity
In VEGFR or FGFR inhibitors, the 6-fluoro group prevents metabolic hydroxylation at the electron-rich C6 position, significantly extending the half-life (
Part 6: Handling & Safety Data
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][4]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The C3-Cl bond is stable, but the carboxylic acid can undergo decarboxylation at very high temperatures (>200 °C).[1]
-
Solubility: Insoluble in water.[1][2] Soluble in DMSO (>50 mg/mL) and DMF.[1][2]
References
-
American Elements. (n.d.).[1][2] 6-Fluoro-1-methyl-1H-indazole-4-carboxylic Acid Properties. Retrieved from [Link]
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PubChem. (2025).[1][2] 3-Chloroindazole Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]
Sources
- 1. CAS 447-44-9: 4-Fluoro-1H-indazole-6-carboxylic acid [cymitquimica.com]
- 2. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. 3-Chlorindazol 97% | Sigma-Aldrich [sigmaaldrich.com]
